5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid is a fluorinated benzoic acid derivative with the molecular formula C14H10F2O2. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene rings. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methylbenzoic acid and 3-fluorobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium in the presence of a base.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to form the biphenyl structure. This involves the reaction of 5-fluoro-2-methylbenzoic acid with 3-fluorobenzene in the presence of a palladium catalyst and a base.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylbenzoic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 5-Fluoro-2-methoxybenzoic acid
Uniqueness
5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-fluoro-5-(5-fluoro-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-3-11(15)7-13(8)9-4-10(14(17)18)6-12(16)5-9/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGWROUAZSNRRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689335 |
Source
|
Record name | 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-06-0 |
Source
|
Record name | 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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